molecular formula C8H11NO3 B1275630 3-Amino-3-(5-methyl-2-furyl)propanoic acid CAS No. 439121-19-4

3-Amino-3-(5-methyl-2-furyl)propanoic acid

Cat. No.: B1275630
CAS No.: 439121-19-4
M. Wt: 169.18 g/mol
InChI Key: QOWQYAAGGVGLJV-UHFFFAOYSA-N
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Description

3-Amino-3-(5-methyl-2-furyl)propanoic acid is an organic compound with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . It is characterized by the presence of an amino group and a furan ring, which contribute to its unique chemical properties.

Scientific Research Applications

3-Amino-3-(5-methyl-2-furyl)propanoic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

3-Amino-3-(5-methyl-2-furyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteomic research enzymes . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s unique structure allows it to form specific interactions with biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact proteomic research, indicating its role in altering protein expression and function . These effects are crucial for understanding how this compound can be used in therapeutic and research applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression, further influencing cellular functions . The detailed understanding of these mechanisms is essential for leveraging this compound in various biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is vital for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these pathways helps in elucidating the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Studying these aspects is essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid typically involves the reaction of 5-methyl-2-furylacetic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and minimize impurities, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-methyl-2-furyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(5-methyl-2-furyl)propanoic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research.

Properties

IUPAC Name

3-amino-3-(5-methylfuran-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWQYAAGGVGLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396813
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439121-19-4
Record name 3-amino-3-(5-methyl-2-furyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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